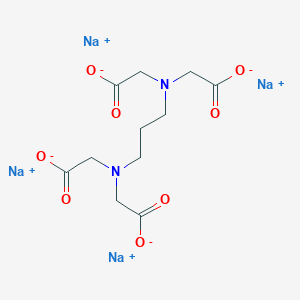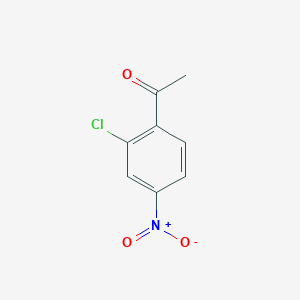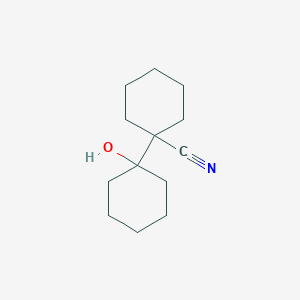
Dehydrovomifoliol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrovomifoliol is a fenchane monoterpenoid that is substituted by methyl groups at positions 3, 5, and 5, and by both a hydroxy group and a 3-oxobut-1-en-1-yl group at position 4. It is a fenchane monoterpenoid and an enone.
Applications De Recherche Scientifique
Hepatic Applications
Dehydrovomifoliol has shown promise in the treatment of nonalcoholic fatty liver disease (NAFLD). A study using pharmacophore modeling and molecular docking methods demonstrated that this compound, extracted from Artemisia frigida willd, influences the E2F1/AKT/mTOR axis. This regulatory role suggests a potential therapeutic application for this compound in combating NAFLD (Ma et al., 2023).
Additionally, (+)-Dehydrovomifoliol has been observed to mitigate lipid accumulation in HepG2 cells induced by oleic acid, a key trigger of NAFLD. The compound achieved this by altering the expression of genes associated with lipogenesis and fatty acid oxidation, pointing to the PPARα–FGF21 axis as a potential therapeutic target (Xi et al., 2021).
Separation and Isolation Techniques
Efficient separation and purification techniques have been established for (S)-dehydrovomifoliol from the leaves of Nitraria sibirica Pall. High-speed countercurrent chromatography (HSCCC) was utilized, yielding a high purity of this compound, indicating the chemical's potential for further scientific and therapeutic applications (Yang et al., 2013).
Hepatoprotective Properties
In addition to its applications in NAFLD, (+)-Dehydrovomifoliol, along with other compounds, was isolated from the aerial parts of Beta vulgaris var. cicla. Some of these compounds demonstrated significant hepatoprotective activity, highlighting the potential of this compound in liver health management (Kim et al., 2004).
Propriétés
Numéro CAS |
15764-81-5 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+ |
Clé InChI |
JJRYPZMXNLLZFH-AATRIKPKSA-N |
SMILES isomérique |
CC1=CC(=O)CC(C1(/C=C/C(=O)C)O)(C)C |
SMILES |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |
SMILES canonique |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |
Synonymes |
dehydrovomifoliol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)











